molecular formula C8H7NO4 B129869 2-Methyl-4-nitrobenzoic acid CAS No. 1975-51-5

2-Methyl-4-nitrobenzoic acid

Cat. No.: B129869
CAS No.: 1975-51-5
M. Wt: 181.15 g/mol
InChI Key: XXXOBNJIIZQSPT-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group is attached to the second carbon atom and a nitro group is attached to the fourth carbon atom of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .

Another method involves the oxidation of 2-methyl-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or nitric acid under specific conditions to convert the methyl group into a carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the selective oxidation of 4-nitro-o-xylene. This method uses catalysts and phase transfer agents to enhance the yield and purity of the product. The reaction conditions are optimized to avoid high temperatures and pressures, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Methyl-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Comparison with Similar Compounds

2-Methyl-4-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:

The presence of both the methyl and nitro groups in this compound makes it unique in terms of its chemical properties and reactivity.

Properties

IUPAC Name

2-methyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXOBNJIIZQSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173434
Record name 4-Nitro-o-toluic acid
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Molecular Weight

181.15 g/mol
Source PubChem
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CAS No.

1975-51-5
Record name 2-Methyl-4-nitrobenzoic acid
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Record name 4-Nitro-o-toluic acid
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Record name 1975-51-5
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Record name 4-Nitro-o-toluic acid
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Record name 4-nitro-o-toluic acid
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Record name 4-NITRO-O-TOLUIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 1.0 g (3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g (15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxideand heated at 70° C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrohloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized fom diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182(M+H).
Quantity
1 g
Type
reactant
Reaction Step One
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2.1 g
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Reaction Step One
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palladium(II) dichloride bis(triphenylphosphine)
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Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g (15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxide and heated at 70° C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrochloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized form diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182(M+H).
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0 (± 1) mol
Type
solvent
Reaction Step One
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1 g
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2.1 g
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palladium(II) dichloride bis(triphenylphosphine)
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Synthesis routes and methods III

Procedure details

A mixture of 1.0 g(3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g(15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL, of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxideand heated at 70 C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrochloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized from diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182 (M+H). Part B. Preparation of Benzamide, N-[2R-hydroxy-3-[[(4-methoxyphenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-2-methyl-4-nitro
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palladium(II) dichloride bis(triphenylphosphine)
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Customer
Q & A

Q1: What are the common synthesis methods for 2-methyl-4-nitrobenzoic acid?

A1: Several methods exist for synthesizing this compound. Two prominent approaches are:

  • Oxidation of 4-nitro-o-xylene: This method utilizes dilute nitric acid as the oxidizing agent, often under atmospheric pressure. The addition of radical initiators, such as N-hydroxyphthalimide, cobalt dichloride, and manganese acetate, can significantly enhance the yield. Phase transfer catalysts can further improve the reaction efficiency. [, ]
  • From Toluene: This multi-step process begins with toluene reacting with a mixture of concentrated nitric acid and oleum. Subsequent steps involve reactions with sodium hydroxide solution, tin chloride, iron powder, glacial acetic acid, and hydrochloric acid to produce 2-amino-5-nitrotoluene. Further reactions with acetic acid, oleum, sodium perborate, potassium permanganate, and hydrochloric acid ultimately lead to this compound. []

Q2: How does the structure of this compound influence its tendency to form solid solutions with similar compounds?

A: The presence of the carboxylic acid group in this compound plays a crucial role in its solid-state interactions. This group readily forms strong hydrogen bonds, which dominate the intermolecular interactions within the crystal lattice. [] When considering solid solution formation with other 2-substituted 4-nitrobenzoic acid derivatives, the influence of the substituent at the 2-position (e.g., chlorine in 2C4NBA, methyl in 2CH34NBA) on these hydrogen bonds becomes important. Computational methods, like lattice and intermolecular interaction energy calculations, can help predict the likelihood of solid solution formation based on these structural features. []

Q3: How does the solvent environment affect the self-association behavior of this compound in solution?

A3: this compound exhibits solvent-dependent self-association behavior:

  • Apolar solvents and those with low hydrogen bond acceptor propensity (β < 0.3): In these solvents, this compound predominantly forms hydrogen-bonded dimers. This is due to the lack of strong competing interactions from the solvent, allowing the carboxylic acid groups to interact with each other. []

Q4: What analytical techniques are typically used to study this compound?

A4: A range of analytical techniques is valuable in characterizing and quantifying this compound:

  • Spectroscopic methods: FTIR, 1H NMR, and 13C NMR spectroscopy can provide structural information and insights into the compound's behavior in solution. These techniques help identify different types of self-associates and their dependence on the solvent environment. []
  • Thermal analysis: DSC and TG analyses are helpful in studying the thermal behavior of the compound, including melting point, phase transitions, and thermal stability. This information is valuable for understanding its behavior during synthesis and potential applications. []
  • X-ray diffraction (XRD): Powder XRD is crucial for identifying and characterizing the crystalline forms of this compound and its potential solid solutions. []

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